2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride
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Overview
Description
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride is a chemical compound that features a trifluoroethyl group attached to a pyrazole ring, which is further linked to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Linking the Ethanamine Moiety: The final step involves the reaction of the trifluoroethylated pyrazole with an appropriate ethanamine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the ethanamine moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine hydrochloride: A simpler compound with similar trifluoroethyl functionality.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with different structural features.
Uniqueness
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride is unique due to its combination of a trifluoroethyl group with a pyrazole ring and an ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H11ClF3N3O |
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Molecular Weight |
245.63 g/mol |
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3O.ClH/c8-7(9,10)5-13-4-6(3-12-13)14-2-1-11;/h3-4H,1-2,5,11H2;1H |
InChI Key |
MVFSBERDCSOSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)OCCN.Cl |
Origin of Product |
United States |
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